molecular formula C4H4F3N3O B6233775 [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol CAS No. 1554345-42-4

[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol

Cat. No.: B6233775
CAS No.: 1554345-42-4
M. Wt: 167.1
InChI Key:
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Description

[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol is a chemical compound that features a trifluoromethyl group attached to a triazole ring, which is further connected to a methanol group. The trifluoromethyl group is known for its significant role in enhancing the biological activity of compounds, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol typically involves the reaction of a suitable triazole precursor with a trifluoromethylating agent. One common method involves the use of trifluoromethyl iodide in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of compounds, making it a valuable addition to drug candidates .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Compounds containing trifluoromethyl groups have shown promise in treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. The trifluoromethyl group can improve the thermal and chemical stability of materials, making them suitable for various applications .

Mechanism of Action

The mechanism of action of [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the binding affinity of the compound to its target, thereby increasing its potency. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methane
  • [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]ethanol
  • [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]propane

Uniqueness

Compared to similar compounds, [3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]methanol offers a unique combination of a trifluoromethyl group and a methanol group attached to a triazole ring. This structure provides a balance of hydrophilic and lipophilic properties, enhancing its versatility in various applications .

Properties

CAS No.

1554345-42-4

Molecular Formula

C4H4F3N3O

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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